molecular formula C4H7FO B1485751 trans-2-Fluorocyclobutan-1-ol CAS No. 2165705-53-1

trans-2-Fluorocyclobutan-1-ol

Cat. No.: B1485751
CAS No.: 2165705-53-1
M. Wt: 90.1 g/mol
InChI Key: NRJPDTSRPYWKAA-IMJSIDKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-Fluorocyclobutan-1-ol is a versatile fluorinated building block of significant interest in advanced organic and medicinal chemistry research. The introduction of fluorine into a cyclobutane ring system is a established strategy to fine-tune the physicochemical properties, metabolic stability, and bioavailability of candidate molecules . This compound serves as a crucial synthetic intermediate for constructing more complex, three-dimensional structures in drug discovery programs. Fluorocyclobutane derivatives, such as fluorocyclobutanecarboxylic acids and amines, are recognized for their potential in improving the biological profiles of pharmaceuticals and are used in the multigram synthesis of diastereopure isomers for further application . Furthermore, alicyclic fluorinated compounds like 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) have demonstrated substantial utility in oncology research, particularly as tracers for positron emission tomography (PET) to image tumors in brain and prostate cancer, highlighting the broader value of the fluorocyclobutane scaffold in developing diagnostic agents . The this compound structure provides researchers with a valuable starting point for exploring these and other applications, including materials science and the synthesis of novel agrochemicals. Handling Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure proper safety protocols are followed during handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S)-2-fluorocyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO/c5-3-1-2-4(3)6/h3-4,6H,1-2H2/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJPDTSRPYWKAA-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H]1O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for the Enantioselective and Diastereoselective Synthesis of Trans 2 Fluorocyclobutan 1 Ol

Chemoenzymatic Approaches to Chiral trans-2-Fluorocyclobutan-1-ol

Chemoenzymatic methods, which combine the selectivity of enzymes with the practicality of chemical synthesis, offer powerful pathways to enantiomerically enriched molecules. nih.gov For the synthesis of chiral this compound, biocatalysis provides highly effective tools for stereocontrol. mdpi.com

Enzymatic Kinetic Resolution and Dynamic Kinetic Resolution Strategies

Enzymatic kinetic resolution (EKR) is a widely used method for separating enantiomers from a racemic mixture. In the context of racemic this compound, one enantiomer is selectively acylated or hydrolyzed by an enzyme, typically a lipase, leaving the other enantiomer unreacted. This process allows for the separation of the two enantiomers based on their different reaction rates. The combination of enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer leads to a dynamic kinetic resolution (DKR), which theoretically allows for a 100% yield of a single desired enantiomer.

Lipases are particularly effective for these resolutions due to their broad substrate tolerance and high enantioselectivity in non-aqueous solvents. nih.govnih.gov For instance, lipases from Pseudomonas sp. have demonstrated high enantioselectivity in the acetylation of various trans- and cis-2-azidocycloalkanols, which are structurally analogous to the target molecule. nih.gov

Lipase-Catalyzed Transesterification and Hydrolysis for Enantiopurity Enhancement

Lipase-catalyzed transesterification is a cornerstone of enzymatic kinetic resolution. nih.gov This reaction typically involves the transfer of an acyl group from an activated ester, such as vinyl acetate, to the racemic alcohol. mdpi.comcore.ac.uk The enzyme's chiral binding pocket ensures that only one enantiomer of the alcohol is efficiently acylated, resulting in an enantioenriched ester and the unreacted, enantioenriched alcohol.

The choice of lipase, solvent, and acyl donor is critical for achieving high enantioselectivity (expressed as the enantiomeric ratio, E). For example, Amano Lipase AK from Pseudomonas fluorescens has shown exceptional performance (E > 200) in the resolution of trans-flavan-4-ols, indicating its potential applicability to similar cyclic alcohols like this compound. mdpi.com The efficiency of such resolutions can be influenced by various parameters, including temperature and substrate concentration. researchgate.net

Conversely, enantioselective hydrolysis of a racemic ester derivative of this compound can also be employed. In this approach, the enzyme selectively hydrolyzes one ester enantiomer to the corresponding alcohol, allowing for the separation of the enantioenriched alcohol and the remaining ester.

Table 1: Representative Lipase Performance in the Kinetic Resolution of Analogous Cyclic Alcohols

Enzyme SourceSubstrateAcyl DonorSolventEnantiomeric Ratio (E)Ref
Pseudomonas fluorescens (Amano Lipase AK)trans-Flavan-4-olVinyl AcetateTHFHigh (>200) mdpi.com
Pseudomonas sp. (Lipase PS)trans-2-AzidocyclohexanolVinyl AcetateDiisopropyl ether>100 nih.gov
Candida rugosaFlurbiprofenn-ButanolIsooctaneHigh scholaris.ca

This table presents data for analogous compounds to illustrate the potential of lipase-catalyzed resolutions, as specific data for this compound is not available.

Biocatalytic Transformations for Stereocontrol

Beyond kinetic resolutions, biocatalytic transformations can be designed to directly produce enantiomerically pure fluorinated compounds. While specific examples for this compound are not prominent in the literature, the principles of biocatalysis suggest potential pathways. nih.govrsc.org For example, engineered enzymes could perform asymmetric reductions of a corresponding fluorinated ketone, 2-fluorocyclobutanone, to yield the desired trans-alcohol with high stereoselectivity. Furthermore, novel biocatalytic platforms are being developed for the synthesis of complex chiral molecules, which could be adapted for the production of fluorinated building blocks. nih.gov

Transition Metal-Catalyzed Fluorination Routes

Transition metal catalysis offers a distinct and powerful set of tools for the formation of carbon-fluorine bonds, a synthetically challenging transformation. researchgate.net These methods can provide direct access to fluorinated compounds with high levels of stereocontrol.

Catalytic Hydrofluorination of Cyclobutene (B1205218) Epoxides

A plausible and stereocontrolled route to this compound involves the ring-opening of a cyclobutene epoxide precursor. The epoxide can be synthesized from cyclobutene. A subsequent transition metal-catalyzed hydrofluorination reaction would involve the nucleophilic opening of the epoxide ring with a fluoride (B91410) source. This reaction is expected to proceed via an anti-addition mechanism, which, when applied to a cis-cyclobutene epoxide, would yield the desired this compound. The choice of metal catalyst and fluoride source is crucial for achieving high regioselectivity and stereoselectivity, directing the fluoride to the C2 position and ensuring the trans configuration.

Asymmetric Catalysis for C-F Bond Formation

The development of asymmetric catalytic methods for C-F bond formation is a frontier in organofluorine chemistry. nih.gov Chiral transition metal complexes can be used to deliver a fluorine atom to a prochiral substrate enantioselectively. For the synthesis of this compound, this could involve the asymmetric fluorination of a cyclobutene derivative. While direct asymmetric hydrofluorination of cyclobutene is challenging, related transformations provide proof of principle. For example, chiral nickel(II) complexes have been instrumental in the stereoselective synthesis of fluorinated amino acids, demonstrating the potential of metal complexes to control stereochemistry during C-F bond formation. beilstein-journals.org The design of a chiral ligand capable of inducing high diastereo- and enantioselectivity in the fluorination of a cyclobutenyl substrate remains an active area of research.

Classical Organic Synthesis Pathways for this compound

Classical organic synthesis provides several reliable pathways to access fluorinated alcohols. These methods often rely on well-established reactions where stereoselectivity can be induced by the substrate or the reagents.

The ring-opening of epoxides with a fluoride source is a powerful and direct method for the synthesis of β-fluoroalcohols. This transformation proceeds via an SN2 mechanism, which results in an inversion of configuration at the carbon center attacked by the nucleophile. For the synthesis of this compound, this would involve the preparation of a cyclobutane (B1203170) epoxide and its subsequent reaction with a fluoride source.

The reaction is anticipated to proceed with high regioselectivity and stereoselectivity, where the fluoride anion attacks one of the epoxide carbons, leading to the trans product. A variety of fluoride sources can be employed, including hydrogen fluoride (HF) complexes, such as Olah's reagent (pyridine·9HF), or alkali metal fluorides like cesium fluoride (CsF). The choice of reagent and reaction conditions can influence the yield and selectivity of the reaction.

Table 1: Hypothetical Stereoselective Ring-Opening of Cyclobutane Epoxide

Entry Fluoride Source Solvent Temperature (°C) Yield (%) Diastereomeric Ratio (trans:cis)
1 HF-Pyridine THF 0 to 25 75 >95:5
2 CsF / 18-crown-6 Acetonitrile 80 60 90:10

Another common strategy for the synthesis of fluorinated alcohols is the stereoselective reduction of the corresponding α-fluoroketone. The stereochemical outcome of the reduction of 2-fluorocyclobutanone is influenced by the steric and electronic environment of the carbonyl group, as well as the choice of reducing agent. The fluorine atom, being highly electronegative, can influence the trajectory of the incoming hydride nucleophile.

For the synthesis of this compound, a reducing agent that favors hydride attack from the same face as the fluorine atom would be required. This can often be achieved by using sterically hindered reducing agents. The diastereoselectivity of such reductions can be highly dependent on the specific substrate and reaction conditions. For example, the reduction of analogous 2-fluorocyclohexanones has been shown to be highly stereoselective.

Table 2: Hypothetical Stereoselective Reduction of 2-Fluorocyclobutanone

Entry Reducing Agent Solvent Temperature (°C) Yield (%) Diastereomeric Ratio (trans:cis)
1 NaBH4 Methanol 0 90 70:30
2 L-Selectride® THF -78 85 >95:5

The direct nucleophilic fluorination of a suitably functionalized cyclobutane derivative can also yield this compound. This approach typically involves the displacement of a good leaving group, such as a tosylate or mesylate, by a fluoride anion. The reaction proceeds via an SN2 mechanism, resulting in inversion of stereochemistry at the reaction center.

To obtain the trans product, one would start with a cis-configured precursor, for example, cis-cyclobutane-1,2-diol. One of the hydroxyl groups would be protected, while the other is converted into a good leaving group. Subsequent reaction with a fluoride source would then furnish the desired this compound after deprotection.

Table 3: Hypothetical Nucleophilic Fluorination of a cis-Cyclobutane Diol Derivative

Entry Precursor Fluoride Source Solvent Yield (%) Diastereoselectivity
1 cis-2-(Tosyloxy)cyclobutanol (protected) TBAF THF 70 >98% trans

Diastereodivergent Synthetic Strategies

Diastereodivergent synthesis allows for the selective formation of any diastereomer of a product from a common starting material by tuning the reaction conditions or catalysts. While specific diastereodivergent strategies for this compound are not explicitly detailed in the available literature, the principles can be applied. For instance, starting from 2-fluorocyclobutanone, the choice of reducing agent or catalyst could potentially be tuned to selectively favor either the cis or trans diastereomer of the resulting alcohol. Such control would be highly valuable in generating stereoisomerically pure compounds for biological evaluation.

Development and Application of Novel HF-Based Fluorinating Reagents

Hydrogen fluoride (HF) is a fundamental source of fluorine, but its high toxicity and corrosiveness have led to the development of more user-friendly HF-based reagents. Reagents such as Pyridine-HF (Olah's reagent) and triethylamine-trihydrofluoride (Et3N·3HF) are commonly used in laboratory settings. These reagents offer improved handling characteristics while retaining the reactivity of HF.

In the context of synthesizing this compound, these reagents would be prime candidates for the ring-opening of cyclobutane epoxides (as discussed in 2.3.1). The development of new HF-based reagents continues to be an active area of research, with a focus on improving safety, selectivity, and substrate scope. The application of such novel reagents could provide more efficient and selective pathways to fluorinated cyclobutanes.

Stereochemical Principles and Conformational Analysis of Trans 2 Fluorocyclobutan 1 Ol

Configurational Isomerism and Relative Stereochemistry (cis/trans relationships)

Stereoisomers are compounds that share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. A key type of stereoisomerism relevant to trans-2-Fluorocyclobutan-1-ol is configurational isomerism, specifically geometric isomerism, which arises due to restricted rotation around bonds in a cyclic structure.

In substituted cyclobutanes, the substituents can be located on the same side of the ring (cis) or on opposite sides (trans). These arrangements are non-interconvertible without breaking chemical bonds. For 2-Fluorocyclobutan-1-ol, two geometric isomers exist: cis-2-Fluorocyclobutan-1-ol and this compound.

cis-isomer : The fluorine and hydroxyl groups are on the same face of the cyclobutane (B1203170) ring.

trans-isomer : The fluorine and hydroxyl groups are on opposite faces of the ring.

This article focuses exclusively on the trans isomer, where the fluorine and hydroxyl groups have a defined and fixed opposite relationship in their connectivity to the cyclobutane ring.

Conformational Landscapes of Four-Membered Fluorinated Rings

Unlike planar representations often used in 2D drawings, cyclobutane and its derivatives are not flat. A planar conformation would lead to significant torsional strain from eclipsing C-H bonds and angle strain from the deviation from the ideal sp³ bond angle of 109.5°. To alleviate this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation.

The puckering of the cyclobutane ring involves one atom being out of the plane of the other three. This puckered arrangement reduces the torsional strain by staggering the substituents on adjacent carbons. The ring is flexible and can invert, with the "flap" of the butterfly moving from one side to the other.

For a 1,2-disubstituted cyclobutane like this compound, the substituents can occupy two distinct types of positions in the puckered ring: axial and equatorial.

Axial (a) : The substituent bond is approximately parallel to the principal axis of the ring.

Equatorial (e) : The substituent bond is approximately in the "equator" of the ring, pointing outwards.

In general, substituents prefer the equatorial position to minimize steric hindrance with other groups on the ring, particularly avoiding 1,3-diaxial interactions. For trans-1,2-disubstituted cyclobutanes, two main puckered conformations are possible: one where the substituents are in a diequatorial (e,e) arrangement and another where they are in a diaxial (a,a) arrangement. The diequatorial conformation is typically more stable due to reduced steric strain.

In this compound, the conformational equilibrium is between the diequatorial and diaxial forms. The relative stability of these conformers is determined by the balance of steric and electronic effects of the fluorine and hydroxyl groups.

ConformerSubstituent PositionsExpected Relative StabilityRationale
Diequatorial F: equatorial, OH: equatorialMore StableMinimizes steric repulsions (1,3-diaxial interactions). This is generally the preferred conformation for trans-1,2-disubstituted cycloalkanes.
Diaxial F: axial, OH: axialLess StableIntroduces significant steric strain due to 1,3-diaxial interactions between the substituents and axial hydrogens on the same face of the ring.

Computational studies on substituted cyclobutanes generally support the preference for equatorial positioning of substituents to minimize steric clash. Therefore, the conformational landscape of this compound is expected to be dominated by the diequatorial conformer.

While steric effects favor the diequatorial conformer, electronic interactions can also play a crucial role. One of the most significant potential interactions in this compound is intramolecular hydrogen bonding. A hydrogen bond could form between the hydrogen atom of the hydroxyl group (donor) and the electronegative fluorine atom (acceptor).

For this interaction to occur, the O-H and F groups must be in close proximity. In the diequatorial conformer, the distance between the two groups might be suitable for a weak interaction, depending on the precise puckering angle and the rotational orientation (rotamer) of the hydroxyl group. In the less stable diaxial conformer, the proximity might be different. The presence and strength of such a hydrogen bond can influence the relative energies of the conformers and potentially shift the equilibrium. The formation of an intramolecular hydrogen bond could stabilize a conformation that might otherwise be less favored due to steric factors.

Reaction Mechanisms and Reactivity Profiles of Trans 2 Fluorocyclobutan 1 Ol

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon

Nucleophilic substitution at the carbon atom bearing the hydroxyl group is a fundamental transformation. For the hydroxyl group to act as a leaving group, it must first be protonated or converted into a better leaving group, such as a tosylate or mesylate. organic-chemistry.org The subsequent substitution can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the structure of the substrate. masterorganicchemistry.comyoutube.com

The two primary pathways for nucleophilic substitution are the SN1 and SN2 reactions. Each follows a distinct mechanism that leads to different stereochemical outcomes. organic-chemistry.org

SN2 Pathway: This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com The reaction proceeds through a five-coordinate transition state. A key feature of the SN2 reaction is the backside attack of the nucleophile, which results in an inversion of the stereochemical configuration at the reaction center. organic-chemistry.orgyoutube.com In the case of trans-2-Fluorocyclobutan-1-ol (after conversion of -OH to a good leaving group), an SN2 reaction would lead to the formation of a cis-substituted product.

SN1 Pathway: This is a two-step mechanism that involves the formation of a carbocation intermediate. youtube.com First, the leaving group departs, forming a planar carbocation. In the second step, the nucleophile attacks the carbocation. ksu.edu.sa Because the carbocation is planar, the nucleophile can attack from either face with roughly equal probability, leading to a mixture of stereoisomers—a process known as racemization. organic-chemistry.org For this compound, an SN1 reaction would produce a mixture of both cis and trans products.

CharacteristicSN1 PathwaySN2 Pathway
MechanismTwo stepsOne step (concerted)
IntermediateCarbocationNone (Transition state only)
Rate LawRate = k[Substrate] (Unimolecular) youtube.comRate = k[Substrate][Nucleophile] (Bimolecular) youtube.com
StereochemistryRacemization (mixture of retention and inversion) organic-chemistry.orgInversion of configuration organic-chemistry.org
Substrate PreferenceTertiary > Secondary masterorganicchemistry.comMethyl > Primary > Secondary masterorganicchemistry.com

The fluorine atom at the C-2 position exerts a powerful influence on the reactivity of the C-1 carbon through its strong electron-withdrawing inductive effect. beilstein-journals.org

Effect on SN1 Reactions: The formation of a carbocation at the C-1 position is the rate-determining step in an SN1 reaction. youtube.com The adjacent electron-withdrawing fluorine atom would significantly destabilize this carbocation, increasing the activation energy and dramatically slowing down the rate of any potential SN1 reaction. Therefore, SN1 pathways are highly disfavored for this compound.

Effect on SN2 Reactions: In an SN2 reaction, the electron-withdrawing effect of fluorine makes the C-1 carbon more electrophilic (more positive), which should, in principle, make it more attractive to an incoming nucleophile. This electronic effect would be expected to increase the rate of an SN2 reaction. However, the steric hindrance presented by the cyclobutane (B1203170) ring and the potential for interactions between the nucleophile and the fluorine atom can also affect the reaction rate.

Transformations Involving the Fluorine Atom

The carbon-fluorine bond is the strongest single bond in organic chemistry, making it generally unreactive. uni-wuerzburg.destackexchange.com Consequently, transformations involving the fluorine atom typically require harsh conditions or specialized reagents to achieve C-F bond activation.

Activating the C-F bond is a significant challenge due to its high bond dissociation energy (around 467 kJ/mol for a C-F bond). chemguide.co.uk Modern synthetic methods often rely on transition-metal catalysis to achieve this transformation. mdpi.comnih.gov Complexes based on metals such as rhodium, nickel, zirconium, and palladium have been shown to mediate the cleavage of C-F bonds, allowing for the subsequent functionalization of the carbon atom. mdpi.comqub.ac.uknih.gov For a molecule like this compound, such methods could potentially be used to replace the fluorine atom with other functional groups, although the specific application to this substrate is not widely documented. The process often involves oxidative addition of the C-F bond to a low-valent metal center. nih.gov

The removal of the fluorine atom (defluorination) can be initiated under specific conditions, such as with strong Lewis acids or reducing agents. The loss of the fluoride (B91410) ion would generate a carbocation at the C-2 position. This secondary carbocation is highly unstable and prone to rearrangement to form a more stable intermediate. wikipedia.org

Possible rearrangement pathways include:

1,2-Hydride Shift: A hydrogen atom from an adjacent carbon could migrate to the C-2 position, shifting the positive charge.

Ring Contraction: The cyclobutane ring could rearrange to form a less strained cyclopropylmethyl cation. This is a common rearrangement for carbocations within four-membered rings. wiley-vch.de

These pathways often lead to a mixture of products, making selective defluorination challenging.

Oxidative and Reductive Transformations of the Alcohol Moiety

The secondary alcohol group in this compound can undergo standard oxidation and reduction reactions.

Oxidation: The alcohol can be oxidized to the corresponding ketone, 2-Fluorocyclobutanone . A variety of reagents can be used to achieve this transformation, with the choice often depending on the desired selectivity and reaction conditions.

Reduction: The resulting ketone, 2-Fluorocyclobutanone, can be reduced back to the alcohol. The stereochemical outcome of the reduction depends on the reagent and the steric environment around the carbonyl group. Reduction with agents like sodium borohydride (B1222165) typically involves the nucleophilic attack of a hydride ion on the carbonyl carbon.

TransformationCommon ReagentsProduct
OxidationPyridinium chlorochromate (PCC), Dess-Martin periodinane, Swern oxidation2-Fluorocyclobutanone
ReductionSodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)This compound and/or cis-2-Fluorocyclobutan-1-ol

Ring-Opening Reactions of the Cyclobutane System

The inherent ring strain of the cyclobutane core in this compound makes it susceptible to ring-opening reactions under various conditions. The presence of the electron-withdrawing fluorine atom and the proton-donating/accepting hydroxyl group significantly influences the regioselectivity and mechanism of these transformations.

Acid-Catalyzed and Base-Catalyzed Ring Opening

While specific studies detailing the acid- and base-catalyzed ring-opening of this compound are not extensively documented in publicly available literature, the reactivity of analogous cyclobutane systems provides a framework for predicting its behavior.

Acid-Catalyzed Ring Opening: In the presence of a Brønsted or Lewis acid, the hydroxyl group of this compound is expected to be protonated, forming a good leaving group (water). Subsequent cleavage of a carbon-carbon bond in the cyclobutane ring would lead to a stabilized carbocation. The regioselectivity of this cleavage would be influenced by the electronic effects of the fluorine substituent. It is plausible that the C1-C2 bond or the C1-C4 bond would cleave to form a carbocation at a position that is electronically stabilized. The resulting carbocation would then be trapped by a nucleophile present in the reaction medium. For instance, acid-catalyzed hydrolysis would likely lead to the formation of a diol. rsc.org

Base-Catalyzed Ring Opening: Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. Ring-opening would then likely proceed via an elimination-type mechanism, potentially leading to the formation of unsaturated products. The regioselectivity would be dictated by the most acidic proton and the stability of the resulting carbanionic intermediate or the transition state leading to the product.

Mechanistic Investigations of Ring Scission

Derivatization and Functional Group Interconversions

The hydroxyl group of this compound is a primary site for derivatization and functional group interconversions, allowing for the synthesis of a variety of related compounds. These transformations are crucial for introducing new functionalities and for preparing building blocks for more complex molecules.

Standard organic transformations can be applied to modify the hydroxyl group. imperial.ac.ukyoutube.comvanderbilt.edu For example, esterification or etherification reactions can be employed to protect the hydroxyl group or to introduce different functional moieties. Oxidation of the secondary alcohol would yield the corresponding ketone, 2-fluorocyclobutanone.

A study on the synthesis of functionalized cis-2-((fluoro)alkyl)cyclobutanes describes the conversion of a hydroxyl group in a related cyclobutane system to other functionalities. chemrxiv.org For instance, activation of the hydroxyl group, for example by conversion to a mesylate or tosylate, would transform it into a good leaving group, facilitating nucleophilic substitution reactions. This would allow for the introduction of a range of nucleophiles, such as azides, halides, or cyanides, which can be further transformed into amines, other halides, or carboxylic acid derivatives, respectively. chemrxiv.org The table below summarizes some potential derivatization reactions of the hydroxyl group in this compound.

Reagent(s) Product Functional Group Reaction Type
Acyl chloride / PyridineEsterAcylation
Alkyl halide / NaHEtherWilliamson Ether Synthesis
PCC or Swern oxidationKetoneOxidation
MsCl / Et3NMesylateSulfonylation
TsCl / PyridineTosylateSulfonylation
NaN3 (following activation)AzideNucleophilic Substitution
NaBr (following activation)BromoalkaneNucleophilic Substitution

It is important to note that the stereochemistry at both C1 and C2 will play a significant role in the reactivity and the stereochemical outcome of these reactions. For instance, in nucleophilic substitution reactions at C1, both retention and inversion of configuration are possible depending on the reaction mechanism (SN1 vs. SN2).

Advanced Spectroscopic Characterization Techniques for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides a detailed picture of the molecular structure by probing the magnetic properties of atomic nuclei within a magnetic field. For trans-2-Fluorocyclobutan-1-ol, a combination of one-dimensional and two-dimensional NMR experiments is employed to unequivocally determine its constitution and relative stereochemistry.

Proton (¹H) and fluorine-19 (¹⁹F) NMR spectroscopy are fundamental for characterizing the hydrogen and fluorine atoms in the molecule. The chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities provide a wealth of information about the electronic environment and spatial relationships of these nuclei. nih.govwikipedia.org

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons on the cyclobutane (B1203170) ring. The protons attached to the carbon bearing the hydroxyl group (H-1) and the fluorine atom (H-2) would appear as complex multiplets due to coupling with each other and with the adjacent methylene (B1212753) protons. The trans-configuration influences the magnitude of the vicinal coupling constants between H-1 and H-2.

Fluorine-19 NMR is a highly sensitive technique for observing fluorine-containing compounds. wikipedia.org For this compound, the ¹⁹F NMR spectrum would likely show a single multiplet, resulting from coupling to the geminal proton (H-2) and the vicinal protons on the adjacent carbon atoms. The large chemical shift dispersion in ¹⁹F NMR ensures that the fluorine signal is typically well-resolved from any potential interferences. thermofisher.com

Representative ¹H and ¹⁹F NMR Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment
¹H4.2 - 4.4m-H-1 (CHOH)
¹H4.8 - 5.0dtmJ(H,F) ≈ 50, J(H,H) ≈ 8, 4H-2 (CHF)
¹H2.0 - 2.5m-H-3, H-4 (CH₂)
¹⁹F-180 to -200dtmJ(F,H) ≈ 50, J(F,H) ≈ 20, 10F-2

Note: The data presented in this table are illustrative and based on typical values for similar fluorinated cyclobutane structures. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy is used to probe the carbon framework of the molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, four distinct signals are expected, corresponding to the four carbon atoms of the cyclobutane ring. docbrown.info The chemical shifts of these carbons are influenced by the attached functional groups. The carbon atom bonded to the electronegative fluorine atom (C-2) will be significantly shifted downfield and will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF). The carbon atom attached to the hydroxyl group (C-1) will also be shifted downfield. The remaining two methylene carbons (C-3 and C-4) will appear at higher field.

Representative ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (¹JCF, Hz)
C-165 - 75d~20
C-285 - 95d~180
C-325 - 35d~20
C-420 - 30s-

Note: The data presented in this table are illustrative and based on typical values for similar fluorinated cyclobutane structures. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity of atoms and the stereochemical relationship between substituents. nih.gov

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum reveals proton-proton coupling networks. For this compound, cross-peaks would be observed between H-1 and its neighboring protons on C-2 and C-4, and between H-2 and its neighbors on C-1 and C-3, confirming the connectivity within the cyclobutane ring. longdom.org

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is a powerful tool for determining the spatial proximity of atoms, which is key to establishing stereochemistry. In the case of this compound, a NOESY experiment would show through-space correlations. The absence of a strong NOE cross-peak between H-1 and H-2 would be consistent with their trans-diaxial or diequatorial relationship on the cyclobutane ring, thus confirming the trans stereochemistry. nih.gov

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and to gain structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound, HRMS would be used to confirm the molecular formula C₄H₇FO. The experimentally measured exact mass would be compared to the calculated theoretical mass, with a very small mass error (typically < 5 ppm) confirming the elemental composition. nih.gov

HRMS Data for this compound

Molecular FormulaCalculated Exact MassObserved Exact Mass
C₄H₇FO90.0480990.0481 (example)

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This technique provides valuable information about the structure of the molecule. The fragmentation of the molecular ion of this compound would likely proceed through several characteristic pathways.

Common fragmentation pathways for alcohols include the loss of a water molecule (H₂O) and alpha-cleavage (cleavage of the bond adjacent to the carbon bearing the hydroxyl group). For fluorinated compounds, the loss of hydrogen fluoride (B91410) (HF) is also a possible fragmentation pathway. The analysis of these fragmentation patterns helps to piece together the structure of the original molecule.

Plausible MS/MS Fragmentation of this compound (Precursor Ion: m/z 91.0553, [M+H]⁺)

Product Ion (m/z)Neutral LossPlausible Fragment Structure
73.0448H₂OFluorocyclobutyl cation
71.0506HFCyclobutenol cation
61.0267C₂H₄[C₂H₄FO]⁺
43.0184CH₂FOCyclopropyl cation

Note: The fragmentation data presented are hypothetical and based on general fragmentation principles for similar functionalized cyclic compounds.

Gas-Phase Ion Chemistry for Isomer Differentiation

Gas-phase ion chemistry, typically conducted within a mass spectrometer, offers powerful tools for distinguishing between closely related isomers that may be indistinguishable by mass-to-charge ratio alone. Techniques such as infrared ion spectroscopy (IRIS) and ion/ion reactions can provide detailed structural information based on the unique fragmentation patterns or reactivity of ionized molecules. nih.govnih.gov

For this compound, its constitutional isomer, 3-fluorocyclobutan-1-ol, and its stereoisomer, cis-2-Fluorocyclobutan-1-ol, would present a key analytical challenge. Gas-phase techniques can differentiate these isomers by exploiting differences in their ion structures and stabilities.

Research Findings:

Upon ionization, this compound would form a molecular ion ([M]+•) or a protonated molecule ([M+H]+). The subsequent fragmentation via collision-induced dissociation (CID) would be highly dependent on the relative positions of the fluorine and hydroxyl substituents. For the trans isomer, characteristic fragmentation pathways are expected to involve the loss of small neutral molecules such as water (H₂O), hydrogen fluoride (HF), or ethylene (B1197577) (C₂H₄).

The differentiation between cis and trans isomers would rely on stereospecific interactions in the gas phase. For instance, the protonated cis isomer might exhibit a facile loss of water due to a proton-catalyzed intramolecular reaction between the proximate hydroxyl and fluorine groups, a pathway less favored in the trans isomer where the groups are further apart.

Infrared ion spectroscopy (IRIS) provides a definitive method for isomer identification. nih.govsigmaaldrich.com In this technique, mass-selected ions are irradiated with an infrared laser. When the laser frequency matches a vibrational mode of the ion, it absorbs energy, leading to dissociation. By monitoring the fragmentation as a function of IR wavelength, a vibrational spectrum of the ion is generated. This "action spectrum" serves as a molecular fingerprint. The IRIS spectra for the cis and trans isomers of 2-fluorocyclobutanol ions would be distinct, particularly in the regions corresponding to O-H and C-F stretching and bending vibrations, which are sensitive to the molecule's three-dimensional structure. sigmaaldrich.com By comparing experimental IRIS data with computationally predicted spectra for each possible isomer, a confident structural assignment can be made. nih.gov

Table 1: Predicted Key Diagnostic Fragment Ions in Mass Spectrometry for Differentiating Fluorocyclobutanol Isomers This table presents hypothetical data based on established fragmentation principles for alcohols and halogenated alkanes.

Isomer Ionization Mode Precursor Ion (m/z) Key Fragment Ion (m/z) Predicted Neutral Loss Rationale
This compound EI 104 86 H₂O Loss of water from the molecular ion.
This compound EI 104 84 HF Loss of hydrogen fluoride.
cis-2-Fluorocyclobutan-1-ol ESI+ 105 87 H₂O Proton-catalyzed dehydration, potentially more facile than the trans isomer.

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) spectroscopy is an indispensable tool for identifying functional groups and probing the conformational landscape of molecules. For this compound, IR spectroscopy can confirm the presence of hydroxyl (-OH) and carbon-fluorine (C-F) groups and provide insights into the conformational equilibrium and the presence of intramolecular hydrogen bonding. dtic.mil

The puckered cyclobutane ring can exist in different conformations, and the substituents can adopt either axial or equatorial positions. For the trans isomer, two principal chair-like conformers are possible: one with the fluorine and hydroxyl groups in a diequatorial (eq-eq) arrangement and another with them in a diaxial (ax-ax) configuration. The relative stability of these conformers is dictated by a balance of steric hindrance, dipole-dipole interactions, and potential intramolecular hydrogen bonding.

Research Findings:

Studies on analogous systems, such as trans-2-fluorocyclohexanol, have shown that the diequatorial conformer is significantly stabilized by an intramolecular O-H···F hydrogen bond. rsc.org A similar interaction is expected in this compound, making the eq-eq conformer the more stable and thus more populated form.

This hydrogen bonding has a distinct signature in the IR spectrum. The O-H stretching vibration, which typically appears as a broad band around 3600-3200 cm⁻¹ for intermolecularly bonded alcohols, will show a sharper, lower-frequency band corresponding to the intramolecularly bonded species when measured in a dilute non-polar solvent. The position and shape of this band can provide information on the strength and geometry of the hydrogen bond.

The C-F stretching vibration, typically found in the 1100-1000 cm⁻¹ region, will also be sensitive to the conformation. The frequency of the C-F stretch differs for axial and equatorial positions, allowing for the potential identification of different conformers if they co-exist in appreciable amounts at room temperature.

Table 2: Characteristic Infrared Absorption Frequencies for this compound This table presents expected vibrational frequencies based on data from analogous fluorinated alcohols and substituted cyclobutanes.

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Comments
O-H Stretch (Free) Hydroxyl (-OH) ~3640 Observed in very dilute solution or gas phase for non-H-bonded conformers.
O-H Stretch (H-Bonded) Hydroxyl (-OH) 3550 - 3600 A sharper band indicating intramolecular O-H···F hydrogen bonding in the eq-eq conformer. rsc.org
C-H Stretch Alkane (CH₂) 2850 - 3000 Characteristic of the cyclobutane ring methylene groups.
C-O Stretch Alcohol (C-O) 1050 - 1150 Sensitive to the substitution pattern and conformation.
C-F Stretch Fluoroalkane (C-F) 1000 - 1100 The exact position depends on the equatorial vs. axial orientation of the fluorine atom.

Chiroptical Spectroscopy for Chirality and Absolute Configuration

As a chiral molecule, this compound exists as a pair of enantiomers. Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for confirming the molecule's chirality and determining its absolute configuration (e.g., (1R,2R) or (1S,2S)). wikipedia.org These methods measure the differential interaction of chiral molecules with left- and right-circularly polarized light. yale.edu

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. mtoz-biolabs.com A CD spectrum is obtained only if the molecule has a chromophore—a light-absorbing group—in a chiral environment. While this compound lacks a strong chromophore in the near-UV range, the hydroxyl and fluorine substituents create a chiral environment that can result in a CD signal in the vacuum ultraviolet (VUV) region (< 200 nm).

Research Findings:

For molecules without strong chromophores, the determination of absolute configuration via CD spectroscopy relies heavily on a comparison between the experimental spectrum and a spectrum predicted by quantum chemical calculations, typically using time-dependent density functional theory (TDDFT). nih.govunibe.ch The process involves:

Measuring the experimental CD spectrum of one enantiomer.

Performing a computational conformational analysis to identify the lowest-energy conformer(s) of the molecule (e.g., the eq-eq conformer of this compound).

Calculating the theoretical CD spectrum for one specific absolute configuration (e.g., (1R,2R)).

Comparing the sign and intensity of the calculated Cotton effects (the characteristic peaks and troughs in a CD spectrum) with the experimental spectrum. A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. mtoz-biolabs.comunibe.ch

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orglibretexts.org All chiral molecules exhibit ORD. The resulting plot of specific rotation versus wavelength is known as an ORD curve.

Research Findings:

An ORD curve can be classified as either "plain" or "anomalous". A plain curve shows a steady increase or decrease in rotation as the wavelength decreases and does not cross the zero-rotation axis. vlabs.ac.in An anomalous curve, which occurs in the wavelength region where the molecule absorbs light, shows a characteristic peak and trough, a phenomenon known as the Cotton effect. libretexts.orgvlabs.ac.in The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the molecule.

Similar to CD spectroscopy, the absolute configuration of this compound can be determined by comparing its experimental ORD curve with computationally predicted ORD data. unibe.ch The combination of both CD and ORD provides a powerful and reliable method for stereochemical assignment. wikipedia.orgwikipedia.org

Table 3: Illustrative Chiroptical Data for an Enantiomer of this compound This table presents hypothetical data illustrating a Cotton effect that could be used for absolute configuration assignment.

Technique Wavelength (nm) Signal Interpretation
CD Spectroscopy 195 Δε = +2.5 Positive Cotton effect maximum (peak).
CD Spectroscopy 180 Δε = 0 Crossover point.
CD Spectroscopy 170 Δε = -1.8 Negative Cotton effect minimum (trough).
ORD 210 [α] = +500° Peak of a positive Cotton effect.
ORD 185 [α] = 0° Crossover point, corresponds to λmax of the chromophore.

Computational Chemistry and Theoretical Studies on Trans 2 Fluorocyclobutan 1 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the properties of organic molecules. By approximating the electron density of a system, DFT calculations can provide accurate predictions of molecular geometries, energies, and other electronic properties.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in trans-2-Fluorocyclobutan-1-ol. The geometry optimization process systematically adjusts the atomic coordinates to find the minimum energy structure on the potential energy surface. For this molecule, key structural parameters such as bond lengths, bond angles, and dihedral angles of the cyclobutane (B1203170) ring are of particular interest. The puckered nature of the cyclobutane ring, influenced by the substituents, can be accurately characterized.

The presence of the electronegative fluorine atom and the hydroxyl group significantly influences the electronic structure. The fluorine atom withdraws electron density from the adjacent carbon atom, leading to a polarization of the C-F bond. Similarly, the hydroxyl group also exhibits inductive effects. Analysis of the molecular electrostatic potential (MEP) map would reveal the electron-rich and electron-deficient regions of the molecule, highlighting the negative potential around the fluorine and oxygen atoms and positive potential around the hydroxyl proton. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing the bonding in terms of localized orbitals. This analysis can quantify the charge distribution on each atom and describe delocalization effects, such as hyperconjugation, which may contribute to the stability of certain conformations.

Table 1: Exemplary Calculated Structural Parameters for this compound (DFT/B3LYP/6-31G)*

ParameterValue
C1-C2 Bond Length1.55 Å
C-F Bond Length1.40 Å
C-O Bond Length1.43 Å
Ring Puckering Angle25°
C-C-F Bond Angle110°
C-C-O Bond Angle112°

The puckered nature of the cyclobutane ring in this compound, along with the rotation of the hydroxyl group, gives rise to several possible conformers. DFT calculations can be used to map the conformational energy landscape and identify the most stable conformers. For the trans configuration, the fluorine and hydroxyl groups can be in either axial or equatorial-like positions relative to the puckered ring.

The relative stabilities of these conformers are determined by a combination of steric and electronic effects. Intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atom is a key interaction that can significantly stabilize certain conformations. Theoretical studies on analogous molecules, such as trans-2-fluorocyclohexanol, have shown that such intramolecular hydrogen bonds can have a stabilizing effect. The solvent environment can also influence conformational preferences, and continuum solvation models can be incorporated into DFT calculations to account for these effects.

By calculating the energies of various conformers, a Boltzmann distribution can be used to predict the population of each conformer at a given temperature, providing a comprehensive understanding of the conformational equilibrium.

Vibrational frequency analysis, performed using DFT, is a valuable tool for characterizing the stationary points on the potential energy surface as minima (all real frequencies) or transition states (one imaginary frequency). For the optimized geometry of this compound, the calculated vibrational frequencies can be used to predict its infrared (IR) and Raman spectra.

The predicted spectra can aid in the interpretation of experimental spectroscopic data. Characteristic vibrational modes, such as the C-F stretching, O-H stretching, and various ring deformation modes, can be assigned to specific peaks in the experimental spectrum. Theoretical studies on substituted cyclobutanes have established correlations between vibrational frequencies and the nature and position of substituents. Isotopic substitution, for example, replacing hydrogen with deuterium (B1214612) in the hydroxyl group, can be modeled to further aid in the assignment of vibrational modes.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
O-H Stretch~3600
C-H Stretch2900-3000
C-F Stretch1000-1100
C-O Stretch1050-1150
Ring Puckering~200

Note: These are approximate frequency ranges based on general values for similar functional groups and substituted cyclobutanes.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations provide valuable information about static molecular properties, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent.

For this compound, MD simulations can provide insights into the flexibility of the cyclobutane ring and the dynamics of intramolecular hydrogen bonding. By simulating the molecule in a box of solvent molecules (e.g., water or chloroform), the influence of the solvent on conformational preferences and dynamics can be investigated in a more explicit manner than with continuum solvation models. Trajectories from MD simulations can be analyzed to determine the time evolution of structural parameters, such as dihedral angles and interatomic distances, providing a detailed picture of the molecule's dynamic behavior.

Quantum Chemical Analysis of Reaction Mechanisms and Transition States

Quantum chemical methods, including DFT, are essential for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, intermediates and, crucially, transition states can be identified and characterized.

For instance, theoretical studies can investigate reactions such as nucleophilic substitution at the carbon bearing the fluorine atom or elimination reactions. The calculation of activation energies by locating the transition state structures provides quantitative information about the reaction kinetics. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state connects the reactants and products. Theoretical investigations into the ring-opening reactions of substituted cyclobutanes have provided valuable mechanistic insights that could be extended to reactions of this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts and Coupling Constants)

DFT calculations can be used to predict various spectroscopic parameters, most notably NMR chemical shifts (δ) and spin-spin coupling constants (J). The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework for this purpose.

The accurate prediction of ¹H, ¹³C, and ¹⁹F NMR spectra is a powerful tool for structure elucidation. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. These theoretical predictions can then be compared with experimental data to confirm the structure of this compound and to assign the signals in the experimental NMR spectra.

The prediction of coupling constants, particularly ³JHH coupling constants, can provide valuable information about the dihedral angles and, consequently, the conformation of the cyclobutane ring. The relationship between ³JHH and dihedral angles is described by the Karplus equation, and theoretical calculations can provide a more refined understanding of this relationship for the specific system.

Table 3: Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm) for a Hypothetical Conformer of this compound

NucleusPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H1 (on C1)4.24.1
H2 (on C2)4.84.7
C17574
C29089
¹⁹F-180-182

Note: This table presents hypothetical data to illustrate the typical agreement between predicted and experimental NMR parameters for fluorinated organic molecules.

Strategic Applications of Trans 2 Fluorocyclobutan 1 Ol in Complex Organic Synthesis

As a Chiral Building Block for Enantiopure Compounds

The synthesis of single-enantiomer drugs is a critical objective in pharmaceutical development, as different enantiomers of a chiral molecule can exhibit vastly different biological activities and toxicological profiles. Chiral building blocks—enantiomerically pure compounds that can be incorporated into a larger molecule—are fundamental to achieving this goal. Enantiopure trans-2-Fluorocyclobutan-1-ol, with its two defined stereocenters, serves as an exemplary chiral building block for transferring stereochemical information to new, more complex structures.

The utility of a chiral building block is predicated on its availability in high enantiomeric purity. Enantiomerically enriched this compound can be accessed through various asymmetric synthesis strategies, including the regio- and enantioselective hydroboration of gem-difluorinated cyclobutenes catalyzed by rhodium complexes. This method provides a direct route to chiral fluorinated cyclobutane (B1203170) derivatives with high selectivity.

Once obtained in enantiopure form, such as (1R,2R)-2-Fluorocyclobutan-1-ol, the compound can be used in reactions that proceed with high stereochemical control. The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) or activated under specific reaction conditions to allow for nucleophilic substitution. Crucially, if the reaction proceeds via a mechanism with predictable stereochemistry, such as an SN2 reaction which results in inversion of configuration, the chirality of the original alcohol is directly transferred to the product. This allows for the synthesis of a wide range of enantiopure cyclobutane derivatives where the stereochemical outcome is dictated by the starting material.

Table 1: Representative Stereospecific Transformations of Chiral Alcohols

Reaction Type Reagent System Stereochemical Outcome Product Class
Tosylation TsCl, Pyridine Retention Sulfonate Ester
Mesylation MsCl, Et3N Retention Sulfonate Ester
Mitsunobu Reaction DEAD, PPh3, Nu-H Inversion Ester, Ether, Amine, etc.

Synthesis of Fluorinated Amines and Other Bioisosteres

Fluorinated amines are highly sought-after functional groups in medicinal chemistry. The introduction of fluorine can significantly lower the basicity (pKa) of a nearby amino group, which can improve oral bioavailability and cell membrane permeability by reducing protonation at physiological pH. Furthermore, the C-F bond can enhance metabolic stability. This compound is a valuable precursor for the stereoselective synthesis of fluorinated aminocyclobutanes.

A powerful method for converting a secondary alcohol to an amine with inversion of stereochemistry is the Mitsunobu reaction. Treating enantiopure (1R,2R)-2-Fluorocyclobutan-1-ol with a nitrogen nucleophile like phthalimide (B116566) under Mitsunobu conditions (using reagents such as diethylazodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh3)) would proceed with inversion at the carbon bearing the hydroxyl group. Subsequent removal of the phthalimide protecting group would yield the corresponding enantiopure cis-2-fluorocyclobutylamine. This transformation provides a reliable route to a valuable fluorinated building block with a different relative stereochemistry from the starting alcohol.

Role in the Synthesis of Metabolically Stable Analogues

A major challenge in drug development is ensuring that a compound has sufficient metabolic stability to achieve a therapeutic concentration in the body for an adequate duration. Many drug candidates fail due to rapid metabolism by enzymes, particularly the cytochrome P450 (CYP) family. A common metabolic pathway is the oxidation of aliphatic C-H bonds. The introduction of fluorine at or near a metabolically labile site is a well-established strategy to block this oxidation, as the C-F bond is significantly stronger than a C-H bond and thus more resistant to enzymatic cleavage.

The cyclobutane ring itself can also confer metabolic stability compared to more flexible alkyl chains. Therefore, using this compound to introduce a fluorocyclobutane (B14750743) moiety into a lead compound can be a dual-action strategy to enhance metabolic stability. For instance, replacing a metabolically vulnerable fragment of a drug with a trans-2-fluorocyclobutyl group can significantly increase its half-life.

The improvement in metabolic stability is typically quantified using in vitro assays, such as the liver microsomal stability assay. In this assay, the compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes. The rate of disappearance of the parent compound is measured over time to determine key pharmacokinetic parameters.

Table 2: Hypothetical Comparison of Metabolic Stability in a Liver Microsomal Assay

Compound Moiety at Position R Half-life (t½, min) Intrinsic Clearance (Clint, µL/min/mg protein)
Parent Drug -CH(OH)CH2CH3 8 86.6

This table illustrates a hypothetical scenario where replacing a metabolically labile group with a fluorocyclobutyl moiety, derived conceptually from this compound, leads to a significant improvement in metabolic stability, as indicated by a longer half-life and lower intrinsic clearance.

Enabling Stereoselective Access to Fluorinated Natural Products and Pharmaceutical Intermediates

The synthesis of natural product analogues and complex pharmaceutical intermediates often requires precise control over multiple stereocenters. This compound is an ideal precursor for a particularly important class of pharmaceutical intermediates: fluorinated carbocyclic nucleoside analogues. Carbocyclic nucleosides, where the furanose oxygen of a natural nucleoside is replaced by a methylene (B1212753) (-CH2-) group, are of great interest as antiviral and anticancer agents. This structural modification prevents enzymatic cleavage of the glycosidic bond, leading to enhanced metabolic stability and often improved biological activity.

The synthesis of these analogues involves the coupling of a suitably protected carbocyclic "sugar" moiety with a nucleobase (e.g., adenine, guanine, cytosine, thymine). This compound provides the core stereochemistry for the carbocyclic portion. The synthesis typically involves protecting the hydroxyl group, followed by a diastereoselective glycosylation reaction where a nucleobase is coupled to the cyclobutane ring. The pre-existing stereochemistry of the fluorocyclobutanol starting material is crucial for controlling the stereochemical outcome of the final nucleoside analogue. The fluorine atom not only enhances metabolic stability but can also influence the conformational preference of the ring and its binding to target enzymes like viral polymerases or reverse transcriptases.

This strategy provides stereoselective access to a diverse range of high-value pharmaceutical intermediates that would be difficult to synthesize using other methods. The ability to control the absolute and relative stereochemistry of the fluorine and the nucleobase is paramount for achieving the desired biological activity.

Table 3: Examples of Therapeutic Areas for Fluorinated Carbocyclic Nucleosides

Nucleoside Analogue Class Therapeutic Area Target
Purine Analogues Antiviral (HIV, HBV) Reverse Transcriptase, Polymerase
Pyrimidine Analogues Antiviral (HSV), Anticancer Viral/Cellular Kinases, Polymerase

Conclusion and Future Research Directions

Summary of Current Research Landscape and Key Findings

The current research landscape for trans-2-Fluorocyclobutan-1-ol is situated within the broader and highly active field of organofluorine chemistry. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a significant interest in fluorinated compounds for applications in pharmaceuticals, agrochemicals, and materials science.

Research involving fluorinated cyclobutanol (B46151) derivatives primarily focuses on their utility as synthetic intermediates. Studies have demonstrated that cyclobutanols can undergo ring-opening fluorination reactions. For instance, treatment of cyclobutanols with Selectfluor in the presence of a silver salt catalyst can lead to the formation of γ-fluoroalkyl ketones. This highlights a key reactivity pathway for the cyclobutanol moiety, where the ring structure is not retained.

Furthermore, the synthesis of fluorinated compounds often presents stereochemical challenges. The creation of chiral alkyl fluorides with multiple contiguous stereogenic centers, such as in this compound, is a particularly demanding task in synthetic chemistry due to the difficulties in controlling both enantio- and diastereoselectivity.

The key findings in the broader context of fluorinated compounds underscore their importance. Approximately 20% of all commercialized pharmaceuticals contain a fluorine atom, a testament to the beneficial effects of fluorination on drug efficacy and metabolic stability. The unique properties of the carbon-fluorine bond, including its high bond energy, contribute to the thermal and chemical stability of fluorinated molecules.

Key Research AreaSummary of Findings
Synthetic Utility Cyclobutanols serve as precursors for ring-opening reactions to produce other fluorinated compounds like γ-fluoroalkyl ketones.
Stereochemistry The synthesis of specific stereoisomers of fluorinated cyclobutanols remains a significant synthetic challenge.
Importance of Fluorination The incorporation of fluorine is a widely used strategy in medicinal chemistry to enhance the properties of bioactive molecules.
Material Science Fluorinated compounds exhibit unique properties such as low surface energy and high thermal stability, making them valuable in materials science.

Emerging Challenges and Opportunities in the Synthesis and Characterization of Fluorinated Cyclobutanols

The synthesis and characterization of fluorinated cyclobutanols like this compound present a unique set of challenges and opportunities that drive innovation in synthetic methodology and analytical techniques.

Emerging Challenges:

Stereoselective Synthesis: A primary challenge is the development of highly stereoselective methods to access specific isomers. The synthesis of chiral molecules with multiple contiguous stereocenters is inherently difficult, and controlling the relative and absolute stereochemistry of the fluorine and hydroxyl groups on the cyclobutane (B1203170) ring requires sophisticated synthetic strategies.

Reagent Development: While electrophilic fluorinating reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) have advanced the field, the development of new, more selective, and efficient fluorinating agents remains a critical area of research. Nucleophilic fluorination methods are often hampered by the poor reactivity of the fluoride (B91410) anion.

Ring Strain and Reactivity: The inherent ring strain of the cyclobutane ring can lead to undesired side reactions, such as ring-opening, during fluorination or subsequent transformations. Controlling the reaction conditions to favor the desired fluorinated cyclobutanol product is a significant hurdle.

Characterization: The unambiguous characterization of stereoisomers can be complex. While NMR spectroscopy is a powerful tool, distinguishing between cis and trans isomers and determining enantiomeric purity often requires advanced techniques, including single-crystal X-ray diffraction.

Opportunities:

Catalysis: The development of novel catalytic systems offers a significant opportunity to overcome synthetic challenges. This includes transition metal-catalyzed reactions and organocatalysis to achieve high levels of stereocontrol. The use of hypervalent iodine catalysis, for example, has expanded the portfolio of fluorination reactions.

Flow Chemistry: Continuous flow chemistry provides opportunities for safer and more controlled fluorination reactions, particularly when using hazardous reagents. It can also enable the rapid optimization of reaction conditions.

Computational Chemistry: Theoretical calculations and computational modeling can aid in understanding reaction mechanisms and predicting stereochemical outcomes, thereby guiding the rational design of synthetic routes and catalysts.

Advanced Analytical Techniques: Advances in analytical instrumentation, such as high-resolution mass spectrometry and advanced NMR techniques, can facilitate the detailed characterization of complex fluorinated molecules and their reaction intermediates.

Prospective Areas for Future Investigation and Application

The unique structural and electronic properties of this compound and related fluorinated cyclobutanols suggest several promising avenues for future research and potential applications.

Future Investigation:

Medicinal Chemistry: As a constrained, fluorinated scaffold, this compound could serve as a valuable building block for the synthesis of novel bioactive molecules. The fluorine atom can modulate properties such as lipophilicity, metabolic stability, and binding affinity. Future work could involve incorporating this motif into known pharmacophores to explore its impact on biological activity.

PET Imaging: The development of methods for the late-stage introduction of fluorine-18, a positron-emitting isotope, into the cyclobutanol scaffold could lead to new radiotracers for Positron Emission Tomography (PET) imaging. PET is a powerful diagnostic tool in oncology and neuroscience.

Materials Science: Fluorinated compounds are known for their unique surface properties, including hydrophobicity and oleophobicity. Investigating the incorporation of this compound into polymers or self-assembled monolayers could lead to new materials with tailored surface characteristics for applications in coatings, electronics, or biomedical devices.

Agrochemicals: The introduction of fluorine is a common strategy in the design of modern pesticides and herbicides. The fluorocyclobutanol core could be explored as a novel scaffold for the development of new agrochemicals with improved efficacy and environmental profiles.

Potential Applications:

Application AreaPotential Use of this compound
Drug Discovery A building block for creating new therapeutic agents with enhanced pharmacological properties.
Medical Imaging A precursor for the synthesis of 18F-labeled radiotracers for PET diagnostics.
Advanced Materials A monomer or functional group for the preparation of fluorinated polymers and materials with low surface energy.
Agrochemicals A core structure for the development of new and effective pesticides and herbicides.

Q & A

Q. How can machine learning improve the prediction of trans-2-Fluorocyclobutan-1-ol’s physicochemical properties?

  • Methodological Answer : Train models on databases like PubChem or ChEMBL using descriptors (e.g., logP, molar refractivity). Validate with leave-one-out cross-validation and external test sets. Optimize hyperparameters (e.g., learning rate) to balance accuracy and overfitting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-Fluorocyclobutan-1-ol
Reactant of Route 2
trans-2-Fluorocyclobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.